Adenosine, 5'-S-(4-ethylphenyl)-5'-thio-

Description

Structural Classification and Nomenclature

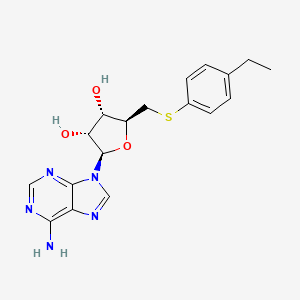

Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- is systematically classified as a 5'-deoxy-5'-thionucleoside derivative, representing a specific subclass of nucleoside analogs characterized by sulfur substitution at the 5' position of the ribose sugar moiety. The compound's official International Union of Pure and Applied Chemistry name is (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(4-ethylphenyl)sulfanylmethyl]oxolane-3,4-diol, which precisely describes its stereochemical configuration and structural components. The molecular formula C18H21N5O3S indicates the presence of eighteen carbon atoms, twenty-one hydrogen atoms, five nitrogen atoms, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 387.5 grams per mole. This compound is registered in the PubChem database under the identifier CID 60074502, with the Chemical Abstracts Service registry number 595609-31-7.

The structural classification of this compound places it within the broader category of nucleoside analogs, which are synthetic modifications of naturally occurring nucleosides designed to mimic or enhance specific biological functions. The thio-substitution at the 5' position represents a strategic modification where the oxygen atom typically found in natural adenosine is replaced with sulfur, creating a thioether linkage to the 4-ethylphenyl group. This modification fundamentally alters the compound's electronic properties, hydrophobic characteristics, and binding interactions with biological targets. The 4-ethylphenyl substituent attached to the sulfur atom introduces additional hydrophobic character and steric bulk, which can significantly influence the compound's binding selectivity and pharmacological profile.

The nomenclature of this compound follows established conventions for thio-substituted nucleosides, where the prefix "thio" indicates the sulfur substitution, and the specific position and nature of the substituent are clearly designated. Alternative names for this compound include 5'-S-(4-Ethylphenyl)-5'-thio-adenosine, reflecting the common practice of using abbreviated forms while maintaining clarity about the structural modifications present. The systematic naming convention ensures precise identification of the compound's structure, facilitating accurate communication within the scientific community and regulatory frameworks.

Properties

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(4-ethylphenyl)sulfanylmethyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-2-10-3-5-11(6-4-10)27-7-12-14(24)15(25)18(26-12)23-9-22-13-16(19)20-8-21-17(13)23/h3-6,8-9,12,14-15,18,24-25H,2,7H2,1H3,(H2,19,20,21)/t12-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCENDOIXHAHJNM-SCFUHWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Displacement Reactions

A common strategy for synthesizing thionucleosides involves the displacement of a halogenated nucleoside by a thiol. For example, 5'-chloro-5'-deoxyadenosine can be displaced by a thiolate to form a thioether, as demonstrated in the synthesis of 5'-S-(4-methoxybenzyl)-5'-thioadenosine using vibration ball milling.

Mechanochemical Synthesis

Mechanochemistry, particularly vibration ball milling, offers an efficient method for synthesizing thionucleosides. This technique minimizes solvent usage and can reduce reaction times, as seen in the synthesis of 5'-thioadenosine 5'-pyrophosphate .

Analysis and Purification

After synthesis, purification is crucial to obtain the compound in high purity. Techniques such as reversed-phase HPLC and silica gel column chromatography are commonly used for thionucleosides.

Research Findings and Challenges

- Efficiency of Mechanochemical Methods : Vibration ball milling has shown promise in reducing reaction times and improving yields for thionucleoside synthesis.

- Stability of Intermediates : Some intermediates in thionucleoside synthesis, such as phosphorothiolate monoesters, are labile to hydrolysis, requiring careful handling.

Chemical Reactions Analysis

Types of Reactions

Adenosine, 5’-S-(4-ethylphenyl)-5’-thio- can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

Reduction: The compound can be reduced to modify the thiol group or other functional groups.

Substitution: The 4-ethylphenyl group can be substituted with other aromatic or aliphatic groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like halogenated compounds or organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- is a sulfur-containing derivative of adenosine that has garnered attention in various scientific research applications. This compound is notable for its potential therapeutic effects and its role in biochemical studies. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Pharmacological Applications

Adenosine derivatives are being explored for their pharmacological properties, particularly in the following areas:

- Cardiovascular Health : Adenosine has vasodilatory effects, making its derivatives potential candidates for treating conditions such as hypertension and heart failure. Studies have shown that modifications to the adenosine structure can enhance its efficacy and selectivity for specific adenosine receptors (A1, A2A, A2B, A3) .

- Neurological Disorders : Research indicates that adenosine plays a role in neuroprotection and modulation of neurotransmitter release. Compounds like Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Studies

The compound is utilized in various biochemical assays to study enzyme interactions and metabolic pathways:

- Enzyme Inhibition Studies : Adenosine derivatives can act as inhibitors or substrates for specific enzymes involved in nucleotide metabolism. For example, studies have demonstrated that modifications on the sulfur atom can influence the binding affinity to enzymes such as adenosine deaminase .

- Signal Transduction Pathways : Researchers use adenosine derivatives to dissect signaling pathways mediated by adenosine receptors. This helps in understanding how these pathways contribute to physiological responses and disease mechanisms .

Cancer Research

There is growing interest in the role of adenosine in tumor biology:

- Tumor Microenvironment : Adenosine accumulates in the tumor microenvironment and can promote immune evasion. Research suggests that targeting adenosine receptors may enhance anti-tumor immunity . Case studies have shown that specific adenosine receptor antagonists can inhibit tumor growth and enhance the efficacy of immunotherapies .

Drug Development

The synthesis of novel adenosine derivatives like Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- is crucial for drug discovery:

- Structure-Activity Relationship (SAR) Studies : Researchers conduct SAR studies to identify which modifications lead to improved pharmacological profiles. This includes examining how substituents on the sulfur atom affect receptor binding and biological activity .

Table 1: Pharmacological Properties of Adenosine Derivatives

| Compound Name | Target Receptor | Effect | Reference |

|---|---|---|---|

| Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- | A2A | Vasodilation | |

| Adenosine | A1 | Cardiac protection | |

| 2-Chloroadenosine | A3 | Anti-inflammatory |

Table 2: Case Studies on Anti-Cancer Effects

| Study Title | Findings | Reference |

|---|---|---|

| Targeting Adenosine Receptors in Cancer | Inhibition of tumor growth with receptor antagonists | |

| Role of Adenosine in Tumor Microenvironment | Enhanced immune response with modified adenosines |

Mechanism of Action

The mechanism of action of Adenosine, 5’-S-(4-ethylphenyl)-5’-thio- involves its interaction with specific molecular targets and pathways. The compound may bind to adenosine receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, such as changes in heart rate, neurotransmitter release, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enzyme Interactions

- MTA: Inhibits NPP1 with high potency (IC₅₀ ~10 nM) by mimicking natural substrates like ATP . Its methylthio group enhances binding affinity compared to unmodified adenosine.

- 5-Thio-α-GalCer Analogues: Thio-sugar derivatives (e.g., compound 4 in ) exhibit enhanced immunostimulatory activity, stimulating IFN-γ production in iNKT cells . This suggests thioether modifications can significantly alter biological outcomes.

Metabolic Stability

- Selenium Analogues: 5'-Methylselenoadenosine () shows greater oxidative stability than sulfur-containing counterparts due to selenium’s higher bond dissociation energy . This highlights the impact of heteroatom substitution.

- Fluorinated Derivatives : The 5'-difluoromethylthio group in may resist enzymatic degradation, extending half-life in vivo .

Q & A

Q. How can the synthesis of Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- be optimized for improved yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 5'-position of adenosine. A common approach is reacting 5'-tosyl- or 5'-iodo-adenosine derivatives with 4-ethylthiophenol under basic conditions (e.g., DMF with K₂CO₃). To optimize yield:

Q. What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or D₂O) confirm substitution at the 5'-position (disappearance of 5'-OH signal, new thiomethyl resonance at ~2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]+ expected for C₁₆H₂₀N₅O₃S: 362.1284) .

- HPLC: Purity >98% achieved using a C18 column with UV detection at 260 nm .

Advanced Research Questions

Q. How does the 4-ethylphenylthio modification impact adenosine’s interaction with purinergic receptors or enzymes?

Methodological Answer:

- Competitive Binding Assays: Use radiolabeled ATP/ADP (³H or ³²P) in receptor-binding studies (e.g., P2Y12 receptors in platelet-rich plasma). Compare IC₅₀ values with unmodified adenosine .

- Enzymatic Hydrolysis Resistance: Incubate with ectonucleotidases (e.g., CD39) and monitor degradation via HPLC. The thioether group likely reduces hydrolysis rates compared to ATPγS .

Q. What experimental strategies can elucidate the compound’s role in cellular signaling pathways?

Methodological Answer:

Q. How can researchers resolve contradictions in solubility and stability data across studies?

Methodological Answer:

- Solubility Profiling: Test in PBS (pH 7.4), DMSO, and cell culture media. Note that lithium or sodium salts (e.g., ATPγS-Li₄) enhance aqueous solubility .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Use lyophilization for long-term storage (-20°C) .

Data Contradiction and Reproducibility

Q. How should discrepancies in reported biological activity be addressed?

Methodological Answer:

- Standardize Assay Conditions: Use matched cell lines (e.g., HLMVECs vs. HUVECs) and consistent ATPγS controls .

- Dose-Response Validation: Repeat experiments across 3–5 log concentrations to confirm EC₅₀/IC₅₀ reproducibility.

- Negative Controls: Include non-hydrolyzable analogs (e.g., AMP-PNP) to rule out ATPase interference .

Mechanistic and Functional Studies

Q. What methods are suitable for studying the compound’s effect on methylation pathways?

Methodological Answer:

- Methyltransferase Inhibition Assays: Compare with S-adenosylhomocysteine (SAH) in histone methyltransferase (HMT) assays. Use tritiated SAM (³H-SAM) to measure residual activity .

- LC-MS Metabolomics: Profile intracellular SAM/SAH ratios in treated cells to assess methylation flux .

Comparative Studies with Analogues

Q. How does the 4-ethylphenylthio group compare to other sulfur modifications (e.g., methylthio or γ-thio-triphosphate)?

Methodological Answer:

- Receptor Selectivity Screening: Use P2X/P2Y receptor panels (Calcium flux or IP1 accumulation assays). The bulky 4-ethylphenyl group may reduce affinity for P2Y₁₂ vs. smaller thioethers .

- Molecular Dynamics Simulations: Model interactions with receptor binding pockets (e.g., P2Y12) to rationalize steric effects .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- GHS Compliance: Refer to analogs like SAH (GHS07: Harmful if inhaled). Use PPE (gloves, lab coat) and work in a fume hood .

- Waste Disposal: Neutralize with 10% sodium bicarbonate before disposal as hazardous organic waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.